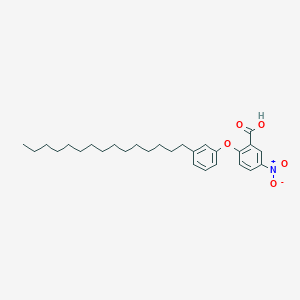
Benzoic acid, 5-nitro-2-(3-pentadecylphenoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 5-nitro-2-(3-pentadecylphenoxy)- is a complex organic compound with the molecular formula C28H39NO5 and a molecular weight of 469.61 g/mol . This compound is characterized by the presence of a benzoic acid core substituted with a nitro group and a pentadecylphenoxy group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration . The subsequent introduction of the pentadecylphenoxy group can be achieved through a nucleophilic substitution reaction using a suitable phenol derivative and a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 5-nitro-2-(3-pentadecylphenoxy)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Potassium permanganate, sulfuric acid.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products Formed
Reduction: Amino derivatives.
Oxidation: Quinones.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Aplicaciones Científicas De Investigación
Benzoic acid, 5-nitro-2-(3-pentadecylphenoxy)- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of benzoic acid, 5-nitro-2-(3-pentadecylphenoxy)- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. Additionally, the compound can modulate enzyme activities and signaling pathways, contributing to its observed biological activities .
Comparación Con Compuestos Similares
Similar Compounds
- 5-amino-2-(3-pentadecylphenoxy)benzoic acid
- 5-nitro-2-(3-methylpiperidin-1-yl)benzoic acid
- 2,3,4-trifluoro-5-nitrobenzoic acid
Uniqueness
Benzoic acid, 5-nitro-2-(3-pentadecylphenoxy)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pentadecylphenoxy group enhances its lipophilicity, making it more suitable for applications requiring membrane permeability . Additionally, the nitro group provides a site for further chemical modifications, allowing for the design of derivatives with tailored properties .
Propiedades
Número CAS |
192635-45-3 |
|---|---|
Fórmula molecular |
C28H39NO5 |
Peso molecular |
469.6 g/mol |
Nombre IUPAC |
5-nitro-2-(3-pentadecylphenoxy)benzoic acid |
InChI |
InChI=1S/C28H39NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-23-17-15-18-25(21-23)34-27-20-19-24(29(32)33)22-26(27)28(30)31/h15,17-22H,2-14,16H2,1H3,(H,30,31) |
Clave InChI |
KLPCLKBTEZQLKF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC1=CC(=CC=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-triazole-4-carbaldehyde](/img/structure/B12577879.png)
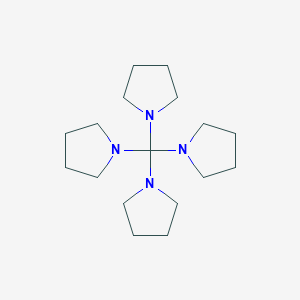
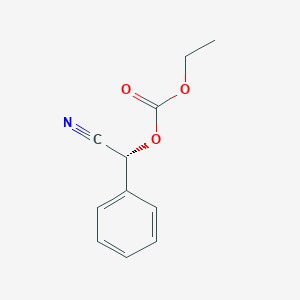
![[1-(4-Dodecylbenzene-1-sulfonyl)piperidin-2-yl]methanol](/img/structure/B12577891.png)
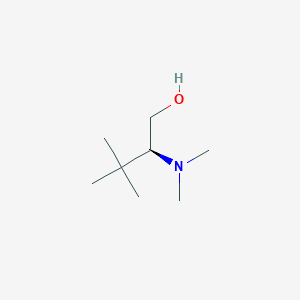
![3,5-Dihydroxy-4-[(3,4,5-trihydroxyphenyl)methoxy]benzoic acid](/img/structure/B12577904.png)
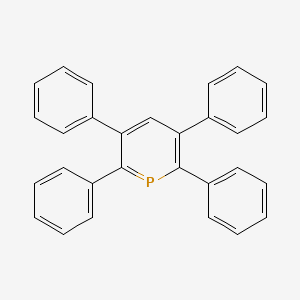
![3-Oxatricyclo[5.2.1.0~2,4~]decane](/img/structure/B12577916.png)
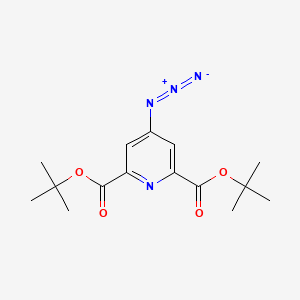

![2-[(E)-(3-Methylbutylidene)amino]phenol](/img/structure/B12577932.png)
![4-{[3-(6-Chloropyridin-3-yl)prop-2-yn-1-yl]oxy}-3-methoxybenzonitrile](/img/structure/B12577933.png)
![4,4'-[Naphthalene-2,7-diylbis(oxy)]dibenzoic acid](/img/structure/B12577934.png)
![1H-1,2,4-Triazole-1-methanamine, N-[1,1'-biphenyl]-4-yl-](/img/structure/B12577948.png)
